[Methyltelluro]acetate
Description
[Methyltelluro]acetate (MTeA), with the chemical formula CH₃TeCH₂CO₂⁻, is a tellurium-containing organic compound belonging to the family of chalcogen-substituted acetates. It acts as a substrate analog inhibitor of methionine sulfoxide reductase (MSOX), a flavoprotein involved in oxidative demethylation processes. MTeA binds to the active site of MSOX, competing with its natural substrate, sarcosine, due to structural mimicry . The tellurium atom in MTeA imparts distinct electronic and steric properties compared to lighter chalcogen analogs (O, S, Se), influencing its binding affinity and reactivity. This compound is of particular interest in biochemical studies for probing enzyme mechanisms and redox chemistry .
Properties
Molecular Formula |
C3H5O2Te- |
|---|---|
Molecular Weight |
200.7 g/mol |
IUPAC Name |
2-methyltellanylacetate |
InChI |
InChI=1S/C3H6O2Te/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)/p-1 |
InChI Key |
OKJWQADPGUWQAJ-UHFFFAOYSA-M |
Canonical SMILES |
C[Te]CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Unfortunately, specific synthetic routes for [Methyltelluro]Acetate are not widely documented. tellurium-containing compounds are often synthesized through reactions involving tellurium precursors.
Industrial Production: Industrial-scale production methods for this compound are not well-established. Research in this area is limited.
Chemical Reactions Analysis
Reactivity: [Methyltelluro]Acetate can participate in various chemical reactions, including
Major Products: The major products formed from these reactions would depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: [Methyltelluro]Acetate may serve as a precursor or reagent in organic synthesis.
Biology: Its biological applications are limited due to its scarcity in literature.
Medicine: No direct medicinal applications are reported.
Industry: Industrial applications remain unexplored.
Mechanism of Action
- The exact mechanism by which [Methyltelluro]Acetate exerts its effects is not well-documented. Further research is needed.
- Molecular targets and pathways involved are yet to be elucidated.
Comparison with Similar Compounds
Chalcogen-Substituted Acetates
MTeA belongs to a series of compounds with the general structure CH₃XCH₂CO₂⁻, where X = O (methoxyacetate, MOA), S (methylthioacetate, MSA), Se (methylselenoacetate, MSeA), or Te (MTeA). These analogs differ in the chalcogen atom, which significantly impacts their physicochemical and biochemical properties:
Key Findings :
- However, the polarizability of Te improves van der Waals interactions, offsetting steric effects and making MTeA a potent inhibitor .
- Redox Activity : Selenium and tellurium analogs exhibit redox activity due to their lower electronegativity, enabling participation in electron-transfer reactions, unlike O or S analogs .
Structurally Related Methyl Esters
MTeA shares functional similarities with other methyl esters, though their applications diverge based on substituent groups:
Key Comparisons :
- Reactivity : MTeA’s tellurium atom enables unique reactivity in redox reactions, whereas methyl chloroacetate’s chlorine substituent facilitates nucleophilic substitution .
- Applications: Unlike MTeA (enzyme inhibition), methyl acetoacetate is pivotal in keto-enol tautomerism studies and synthesizing heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
